
Bis(oxiran-2-ylmethyl) 8,13-dimethylicosa-8,12-dienedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(oxiran-2-ylmethyl) 8,13-dimethylicosa-8,12-dienedioate: is an organic compound that features both epoxide and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(oxiran-2-ylmethyl) 8,13-dimethylicosa-8,12-dienedioate typically involves the following steps:
Formation of the Epoxide Groups: The starting material, 8,13-dimethylicosa-8,12-dienoic acid, is first converted into its corresponding diol using a hydroxylation reaction. This diol is then treated with a peracid, such as meta-chloroperoxybenzoic acid, to form the epoxide groups.
Esterification: The epoxide-containing intermediate is then esterified with oxiran-2-ylmethanol under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The epoxide groups in Bis(oxiran-2-ylmethyl) 8,13-dimethylicosa-8,12-dienedioate can undergo oxidation reactions to form diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The epoxide rings can be opened by nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid for epoxidation.
Reduction: Lithium aluminum hydride for ester reduction.
Substitution: Nucleophiles such as amines or thiols for epoxide ring opening.
Major Products Formed
Diols: Formed from the oxidation of epoxide groups.
Alcohols: Formed from the reduction of ester groups.
Substituted Products: Formed from the nucleophilic ring opening of epoxide groups.
Applications De Recherche Scientifique
Chemistry
Polymer Chemistry: Used as a monomer in the synthesis of epoxy resins and other polymers.
Materials Science: Incorporated into materials to enhance properties such as strength and thermal stability.
Biology and Medicine
Drug Delivery: Explored as a component in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Biological Probes: Used in the development of probes for studying biological processes.
Industry
Coatings and Adhesives: Utilized in the formulation of high-performance coatings and adhesives due to its reactive epoxide groups.
Composites: Incorporated into composite materials to improve mechanical properties.
Mécanisme D'action
The mechanism by which Bis(oxiran-2-ylmethyl) 8,13-dimethylicosa-8,12-dienedioate exerts its effects is largely dependent on its functional groups:
Epoxide Groups: These groups can react with nucleophiles, leading to the formation of covalent bonds with various substrates.
Ester Groups: These groups can undergo hydrolysis or reduction, leading to the release of alcohols and carboxylic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(oxiran-2-ylmethyl) 8,13-dimethylicosa-8,12-dienedioate: can be compared with other epoxide-containing esters such as:
Uniqueness
- Structure : The presence of both epoxide and ester groups in this compound makes it unique compared to other similar compounds.
- Reactivity : The compound’s ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, highlights its versatility.
Propriétés
Numéro CAS |
78352-82-6 |
|---|---|
Formule moléculaire |
C28H46O6 |
Poids moléculaire |
478.7 g/mol |
Nom IUPAC |
bis(oxiran-2-ylmethyl) 8,13-dimethylicosa-8,12-dienedioate |
InChI |
InChI=1S/C28H46O6/c1-23(13-7-3-5-9-17-27(29)33-21-25-19-31-25)15-11-12-16-24(2)14-8-4-6-10-18-28(30)34-22-26-20-32-26/h15-16,25-26H,3-14,17-22H2,1-2H3 |
Clé InChI |
ZKJRKMNGNXUJNS-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC=C(C)CCCCCCC(=O)OCC1CO1)CCCCCCC(=O)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


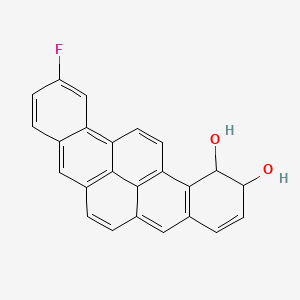
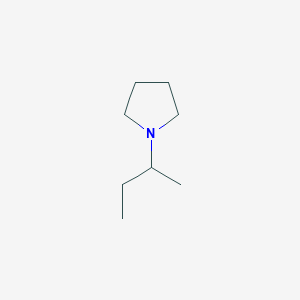
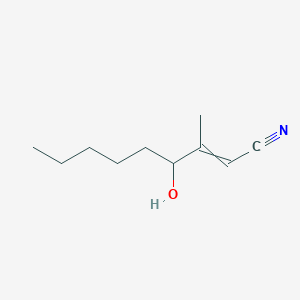
![Phenol, 2-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14430309.png)
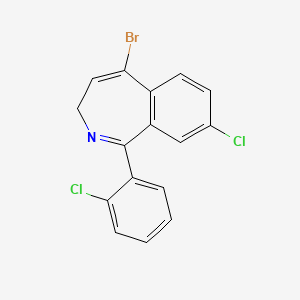
![(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane](/img/structure/B14430321.png)
![Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14430324.png)
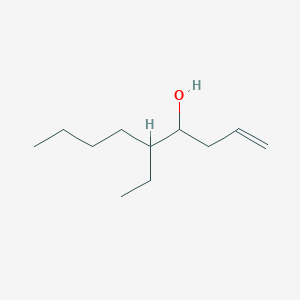
![5-([1,1'-Biphenyl]-4-yl)-2-(2-fluorophenyl)-1,3-oxazole](/img/structure/B14430352.png)
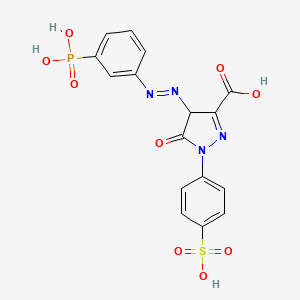
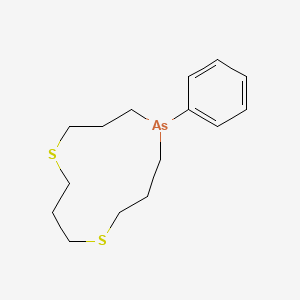
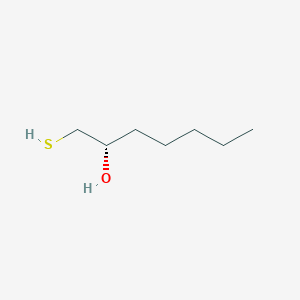
![Ethanone, 1-[4-(tributylstannyl)phenyl]-](/img/structure/B14430374.png)
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide](/img/structure/B14430384.png)
